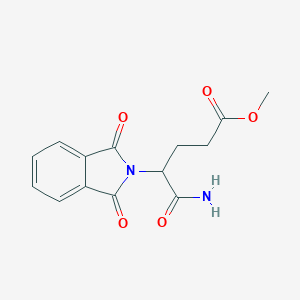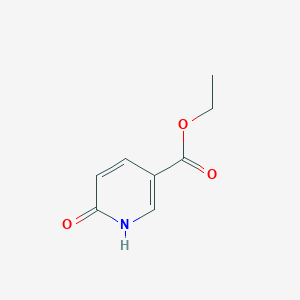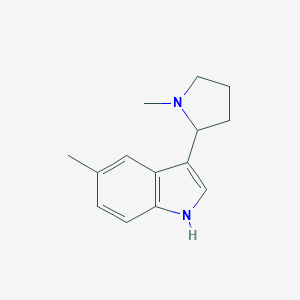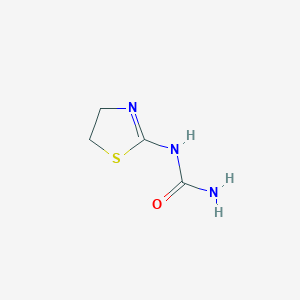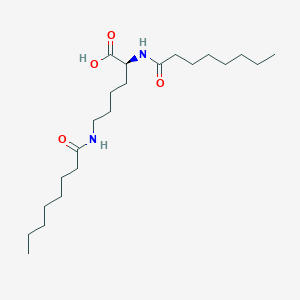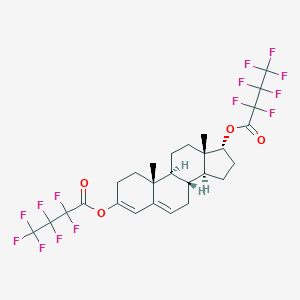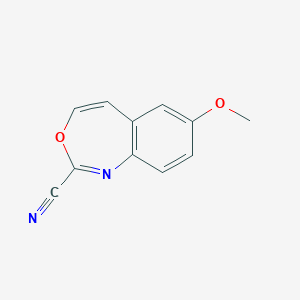
7-Methoxy-3,1-benzoxazepine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3,1-benzoxazepine-2-carbonitrile, also known as MOB-2, is a chemical compound that belongs to the class of benzoxazepines. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In
Applications De Recherche Scientifique
7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have neuroprotective effects against ischemic brain injury. In oncology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have antiproliferative effects on cancer cells. In psychiatry, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have anxiolytic and antidepressant effects.
Mécanisme D'action
7-Methoxy-3,1-benzoxazepine-2-carbonitrile exerts its therapeutic effects through various mechanisms of action. In neurology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile acts by reducing oxidative stress and inflammation, which are major contributors to ischemic brain injury. In oncology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile acts by inhibiting the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. In psychiatry, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile acts by modulating the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety.
Effets Biochimiques Et Physiologiques
7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have various biochemical and physiological effects. In neurology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to reduce the levels of reactive oxygen species and proinflammatory cytokines, which are major contributors to ischemic brain injury. In oncology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. In psychiatry, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, leading to its anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 7-Methoxy-3,1-benzoxazepine-2-carbonitrile is its potential therapeutic applications in various fields of medicine. However, there are also some limitations associated with its use in lab experiments. 7-Methoxy-3,1-benzoxazepine-2-carbonitrile is a relatively new compound, and its safety and efficacy in humans are yet to be established. Moreover, the synthesis of 7-Methoxy-3,1-benzoxazepine-2-carbonitrile is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on 7-Methoxy-3,1-benzoxazepine-2-carbonitrile. In neurology, further studies are needed to establish its safety and efficacy in humans and to explore its potential use in the treatment of other neurological disorders such as Alzheimer's disease. In oncology, further studies are needed to explore its potential use in combination with other anticancer agents and to identify the molecular targets of its antiproliferative effects. In psychiatry, further studies are needed to explore its potential use in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia.
Méthodes De Synthèse
The synthesis of 7-Methoxy-3,1-benzoxazepine-2-carbonitrile involves the reaction between 2-amino-5-methoxybenzonitrile and phosgene in the presence of a base. The reaction yields 7-Methoxy-3,1-benzoxazepine-2-carbonitrile as a white crystalline solid with a melting point of 197-198°C.
Propriétés
Numéro CAS |
19062-88-5 |
|---|---|
Nom du produit |
7-Methoxy-3,1-benzoxazepine-2-carbonitrile |
Formule moléculaire |
C11H8N2O2 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
7-methoxy-3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-14-9-2-3-10-8(6-9)4-5-15-11(7-12)13-10/h2-6H,1H3 |
Clé InChI |
MGQRYPQDFQRNHU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(OC=C2)C#N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(OC=C2)C#N |
Synonymes |
7-Methoxy-3,1-benzoxazepine-2-carbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



